CA-4948 CA-4948 CA-4948 is an orally bioavailable inhibitor of interleukin-1 receptor associated kinase-4 (IRAK-4). It has antitumor activity in ABC-type diffuse large B cell lymphoma patient-derived xenograft (PDX) mouse models.
CA-4948 is a potent, and orally active interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor. CA-4948 exhibited the greatest efficacy in four of the five ABC-DLBCL PDX models tested as compared to GBC-DLBCL and ABC/GCB DLBCL PDX models. Furthermore, CA-4948 was efficacious in ABC-DLBCL PDX tumors containing activating mutations in both TLR/IL-1R and BCR signaling pathways (MYD88 and CD79B double mutants).
Brand Name: Vulcanchem
CAS No.: 1801343-74-7
VCID: VC0522464
InChI: InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)
SMILES: C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Molecular Formula: C21H19N7O3
Molecular Weight: 417.4 g/mol

CA-4948

CAS No.: 1801343-74-7

Cat. No.: VC0522464

Molecular Formula: C21H19N7O3

Molecular Weight: 417.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CA-4948 - 1801343-74-7

Specification

Description CA-4948 is an orally bioavailable inhibitor of interleukin-1 receptor associated kinase-4 (IRAK-4). It has antitumor activity in ABC-type diffuse large B cell lymphoma patient-derived xenograft (PDX) mouse models.
CA-4948 is a potent, and orally active interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor. CA-4948 exhibited the greatest efficacy in four of the five ABC-DLBCL PDX models tested as compared to GBC-DLBCL and ABC/GCB DLBCL PDX models. Furthermore, CA-4948 was efficacious in ABC-DLBCL PDX tumors containing activating mutations in both TLR/IL-1R and BCR signaling pathways (MYD88 and CD79B double mutants).
CAS No. 1801343-74-7
Molecular Formula C21H19N7O3
Molecular Weight 417.4 g/mol
IUPAC Name 6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide
Standard InChI InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)
Standard InChI Key RWIMETUXCNDSLE-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Canonical SMILES C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Appearance Solid powder

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